molecular formula C8H17NO B1268219 N-butylbutanamide CAS No. 10264-16-1

N-butylbutanamide

Cat. No.: B1268219
CAS No.: 10264-16-1
M. Wt: 143.23 g/mol
InChI Key: QJGWNDLRYDTKEI-UHFFFAOYSA-N
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Description

N-butylbutanamide is an organic compound with the molecular formula C8H17NO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-butylbutanamide can be synthesized through several methods. One common method involves the reaction of butyric acid with butylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Another method involves the reaction of butyronitrile with butylamine in the presence of a catalyst such as copper(II) triflate (Cu(OTf)2). This reaction is carried out under solvent-free conditions at room temperature, making it a convenient and efficient synthetic route .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants (butyric acid and butylamine) into the reactor, where they undergo the desired chemical reaction. The product is then purified through distillation or crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-butylbutanamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Butyric acid.

    Reduction: Butylamine.

    Substitution: Various substituted amides depending on the reactants used.

Scientific Research Applications

N-butylbutanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex amides and other nitrogen-containing compounds.

    Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used as a solvent and as an intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of N-butylbutanamide involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

N-butylbutanamide can be compared with other similar compounds such as:

    N-methylbutanamide: Similar in structure but with a methyl group instead of a butyl group.

    N-ethylbutanamide: Contains an ethyl group instead of a butyl group.

    N-propylbutanamide: Contains a propyl group instead of a butyl group.

These compounds share similar chemical properties but differ in their physical properties and reactivity due to the variation in the alkyl group attached to the nitrogen atom .

This compound stands out due to its specific alkyl chain length, which can influence its solubility, boiling point, and reactivity in chemical reactions.

Properties

IUPAC Name

N-butylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-3-5-7-9-8(10)6-4-2/h3-7H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGWNDLRYDTKEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60324517
Record name N-butylbutanamide
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Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10264-16-1
Record name n-Butylbutanamide
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Record name Butanamide, N-butyl-
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Record name N-butylbutanamide
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Record name N-butylbutanamide
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Record name N-BUTYLBUTANAMIDE
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